molecular formula C19H23NO B12805697 2D4V6Awp8N CAS No. 20068-90-0

2D4V6Awp8N

Cat. No.: B12805697
CAS No.: 20068-90-0
M. Wt: 281.4 g/mol
InChI Key: DQNBDZSLMWHFTB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2D4V6Awp8N typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Diphenylmethyl Group: This step involves the alkylation of the piperidine ring with a diphenylmethyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:

    Reactant Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize efficiency.

    Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2D4V6Awp8N undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the piperidine ring.

Properties

CAS No.

20068-90-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-benzhydryl-1-methylpiperidin-3-ol

InChI

InChI=1S/C19H23NO/c1-20-14-8-13-17(21)19(20)18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17-19,21H,8,13-14H2,1H3

InChI Key

DQNBDZSLMWHFTB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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